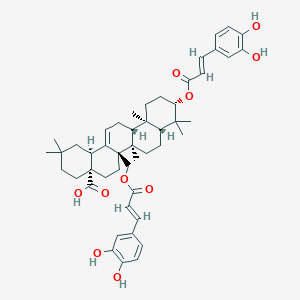
N-(6-methylpyridin-2-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methylpyridin-2-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as 6MPY3CA and is a member of the pyridine family.
Wirkmechanismus
The mechanism of action of N-(6-methylpyridin-2-yl)pyridine-3-carboxamide is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes and receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(6-methylpyridin-2-yl)pyridine-3-carboxamide has various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(6-methylpyridin-2-yl)pyridine-3-carboxamide is its potential as a therapeutic agent for various diseases. However, one of the limitations of this compound is its low solubility, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-(6-methylpyridin-2-yl)pyridine-3-carboxamide. One direction is to further investigate its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammation. Another direction is to study the mechanism of action of this compound in more detail to better understand its therapeutic effects. Additionally, research can focus on improving the solubility and bioavailability of N-(6-methylpyridin-2-yl)pyridine-3-carboxamide to enhance its efficacy in vivo.
Synthesemethoden
The synthesis of N-(6-methylpyridin-2-yl)pyridine-3-carboxamide involves the reaction between 6-methyl-2-pyridinecarboxylic acid and thionyl chloride, followed by the reaction with 3-aminopyridine. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(6-methylpyridin-2-yl)pyridine-3-carboxamide has been found to have potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been studied for its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammation.
Eigenschaften
Produktname |
N-(6-methylpyridin-2-yl)pyridine-3-carboxamide |
|---|---|
Molekularformel |
C12H11N3O |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
N-(6-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-9-4-2-6-11(14-9)15-12(16)10-5-3-7-13-8-10/h2-8H,1H3,(H,14,15,16) |
InChI-Schlüssel |
VYMSCFQPFSTNRJ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B239918.png)
![4-Methyl-1-[(2-naphthyloxy)acetyl]piperidine](/img/structure/B239922.png)
![N-[3-(benzoylamino)phenyl]-4-bromobenzamide](/img/structure/B239924.png)


![N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B239944.png)

![N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B239952.png)

![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B239956.png)
![4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B239961.png)


